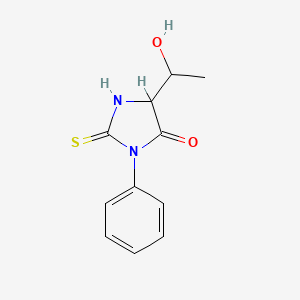
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : Bromophenol Blue is primarily used as a pH indicator, a color marker, and a dye. It changes color in response to changes in pH, making it useful in various scientific and industrial applications .
- Methods of Application or Experimental Procedures : In a laboratory setting, Bromophenol Blue can be added to a solution to test its pH. The solution changes color depending on the pH: it is yellow at pH 3.0, green at pH 4.6, and blue at pH 6.2 .
- Results or Outcomes : The color change allows scientists to quickly and easily determine the pH of a solution. This can be crucial in many experiments, as the pH can affect the behavior of other chemicals in the solution .
-
Electrophoretic Color Marker
- Specific Scientific Field : Molecular Biology
- Summary of the Application : Bromophenol Blue is used as a color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the gel and it migrates in the same direction as DNA or protein. The rate at which it migrates varies according to gel density and buffer composition .
- Results or Outcomes : The migration of Bromophenol Blue allows scientists to monitor the progress of the electrophoresis .
-
Protein and Nucleic Acid Detection
- Specific Scientific Field : Biochemistry
- Summary of the Application : Bromophenol Blue is used as a dye to detect proteins and nucleic acids, particularly when staining living tissues .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the sample and it binds to proteins and nucleic acids, allowing them to be visualized .
- Results or Outcomes : The binding of Bromophenol Blue allows scientists to detect and quantify the presence of proteins and nucleic acids in a sample .
-
Water Treatment
- Specific Scientific Field : Environmental Science
- Summary of the Application : Bromophenol Blue is a toxic dye that can contaminate water. Various adsorbents have been used to remove Bromophenol Blue from water .
- Methods of Application or Experimental Procedures : Adsorbents such as biomass, activated carbon, biochar, polymer, nanoparticle, and composite are used to treat Bromophenol Blue-contaminated water .
- Results or Outcomes : The adsorption process removes Bromophenol Blue from the water, reducing its toxicity and making the water safer for use .
Safety And Hazards
properties
CAS RN |
40070-59-5 |
|---|---|
Product Name |
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |
Molecular Formula |
C23H24Br2O5S |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
InChI Key |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Canonical SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



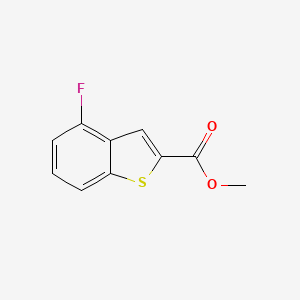
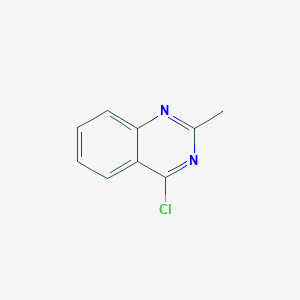
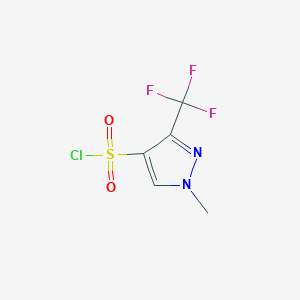
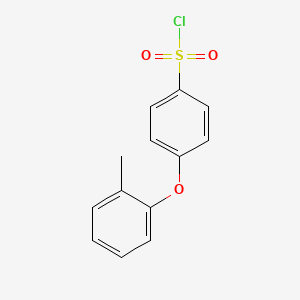
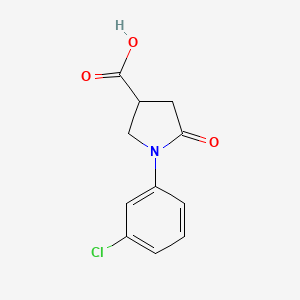
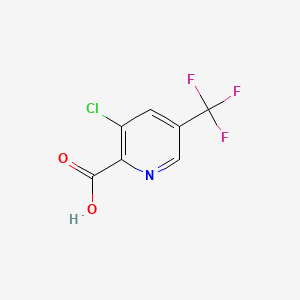
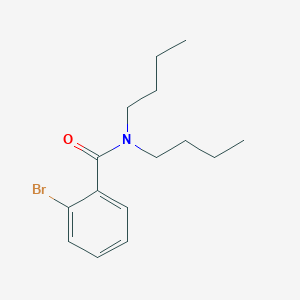
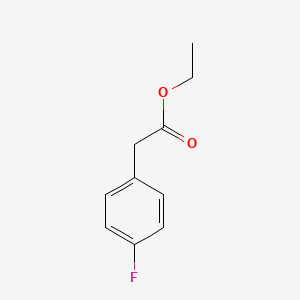
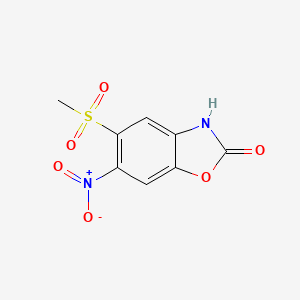
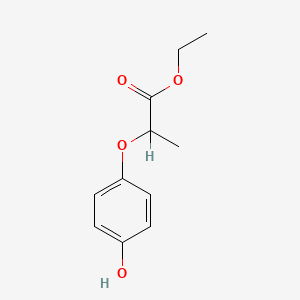
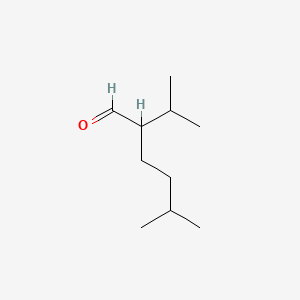
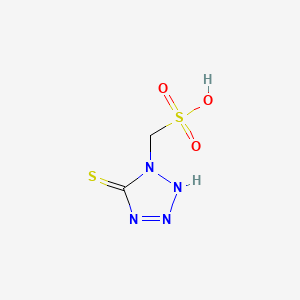
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
